molecular formula C6H16NO3P B1363390 Diethyl (2-aminoethyl)phosphonate CAS No. 41468-36-4

Diethyl (2-aminoethyl)phosphonate

Cat. No. B1363390
Key on ui cas rn: 41468-36-4
M. Wt: 181.17 g/mol
InChI Key: JUAGHBASZWRMQH-UHFFFAOYSA-N
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Patent
US08105689B2

Procedure details

A mixture of diethyl cyanomethylphosphonate (17.7 g; 0.1 moles) in ethanol (70 ml) and aqueous HCl (40 ml of 10% HCl) over 10% Pd/C (1 g) is stirred in a pressure vessel at 60 psi. When the calculated amount of H2 had been absorbed (about 26 hours), the catalyst is filtered off over Celite, washed with ethanol, and the filtrate is neutralized with NaHCO3 and evaporated to dryness under vacuum. The residue is extracted with absolute ethanol (2×50 ml) and the clear extract is distilled at about 110° C. and 0.18 mbar to give a colorless liquid (11.4 g; yield 63%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])#[N:2]>C(O)C.Cl.[Pd]>[NH2:2][CH2:1][CH2:3][P:4](=[O:11])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred in a pressure vessel at 60 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the calculated amount of H2 had been absorbed (about 26 hours)
Duration
26 h
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off over Celite
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with absolute ethanol (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the clear extract
DISTILLATION
Type
DISTILLATION
Details
is distilled at about 110° C.
CUSTOM
Type
CUSTOM
Details
0.18 mbar to give a colorless liquid (11.4 g; yield 63%)

Outcomes

Product
Name
Type
Smiles
NCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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